4-[Butyl(methyl)amino]benzaldehyde
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Overview
Description
4-[Butyl(methyl)amino]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a butyl(methyl)amino group and an aldehyde group
Mechanism of Action
Target of Action
The primary targets of 4-[Butyl(methyl)amino]benzaldehyde are currently unknown . This compound belongs to the family of aromatic aldehydes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, exposure to light, heat, or certain chemicals could potentially alter the compound’s structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(methyl)amino]benzaldehyde typically involves the introduction of the butyl(methyl)amino group onto the benzene ring followed by the formylation of the aromatic ring. One common method is the reductive amination of 4-nitrobenzaldehyde with butylamine and formaldehyde, followed by reduction of the nitro group to an amino group and subsequent methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 4-[Butyl(methyl)amino]benzoic acid.
Reduction: 4-[Butyl(methyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[Butyl(methyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with two methyl groups instead of a butyl and a methyl group.
4-(Butylamino)benzaldehyde: Lacks the methyl group on the amino substituent.
4-(Methylamino)benzaldehyde: Lacks the butyl group on the amino substituent.
Uniqueness: 4-[Butyl(methyl)amino]benzaldehyde is unique due to the presence of both butyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility in organic solvents and its ability to interact with various molecular targets.
Properties
IUPAC Name |
4-[butyl(methyl)amino]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNJTPNOCDBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539260 |
Source
|
Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-83-0 |
Source
|
Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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